molecular formula C25H32N2O2 B10792727 N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792727
M. Wt: 392.5 g/mol
InChI Key: SFLXJKGPTRJZDT-UHFFFAOYSA-N
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Description

N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives.

Preparation Methods

The synthesis of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves several steps. One common method includes the alkylation of 1-adamantyl chloride with a suitable quinoline derivative under the presence of a Lewis acid . The reaction conditions typically involve heating the reactants in an inert solvent such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Mechanism of Action

The mechanism of action of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The quinoline ring interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-(1-adamantyl)-4-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C25H32N2O2/c1-2-3-6-9-27-16-21(23(28)20-7-4-5-8-22(20)27)24(29)26-25-13-17-10-18(14-25)12-19(11-17)15-25/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,26,29)

InChI Key

SFLXJKGPTRJZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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